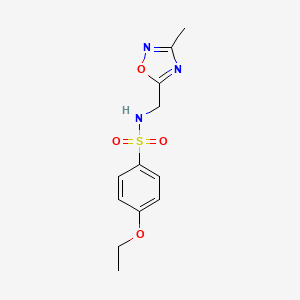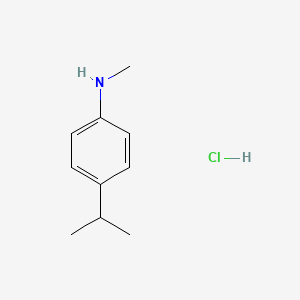![molecular formula C23H26N2O7 B2939599 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 851403-42-4](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to the family of quinoxaline derivatives and is a selective antagonist of the ionotropic glutamate receptor.
Scientific Research Applications
Psycho- and Neurotropic Properties
The psycho- and neurotropic properties of related quinolin-4-ones, such as their sedative and anti-amnesic effects, have been studied. For instance, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, a compound with a structure resembling N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, has shown potent anti-anxiety and anti-amnesic activities, as well as a significant antihypoxic effect (Podolsky, Shtrygol’, & Zubkov, 2017).
Crystal Structure Analysis
The crystal structure of compounds with similar molecular backbones, such as ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, has been analyzed to understand the conformation and spatial arrangements of the molecules. This analysis is crucial in understanding the interaction of such compounds with biological systems (Shrungesh Kumar, Naveen, Kumara, Mahadevan, & Lokanath, 2015).
Synthesis for Pharmaceutical Applications
The synthesis of 3- Substituted octahydrobenzo[g]quinolines, which are important intermediates for pharmaceutically active compounds, has been developed. This showcases the potential of similar quinoline derivatives in pharmaceutical applications, including their use in drug development (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Antioxidant and Stabilizer Research
Research has also been conducted on related compounds like ethoxyquin, focusing on their oxidation products. These studies are relevant for understanding the antioxidant properties of such compounds and their potential use as stabilizers in various materials and applications (Taimr, Prusíková, & Pospíšil, 1991).
Mechanism of Action
The chemistry of quinoline-2,4-diones, to which this compound is related, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide involves the condensation of 3,4,5-trimethoxybenzoic acid with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine", "benzoyl chloride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3,4,5-trimethoxybenzoic acid (1.0 g, 4.5 mmol) and 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethylamine (1.2 g, 4.5 mmol) in diethyl ether (20 mL) and add a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add saturated sodium bicarbonate solution to the reaction mixture until the pH is basic. Extract the organic layer with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in dry dichloromethane (10 mL) and add benzoyl chloride (1.2 g, 6.0 mmol) and a catalytic amount of triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 4: Add saturated sodium bicarbonate solution to the reaction mixture until the pH is basic. Extract the organic layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in a mixture of ethanol and water (1:1, 20 mL) and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium chloride solution (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 7: Purify the yellow solid by column chromatography using a mixture of dichloromethane and methanol (95:5) as the eluent to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, as a yellow solid (yield: 60%)." ] } | |
CAS RN |
851403-42-4 |
Molecular Formula |
C23H26N2O7 |
Molecular Weight |
442.468 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H26N2O7/c1-28-16-6-7-17(29-2)20-15(16)10-13(23(27)25-20)8-9-24-22(26)14-11-18(30-3)21(32-5)19(12-14)31-4/h6-7,10-12H,8-9H2,1-5H3,(H,24,26)(H,25,27) |
InChI Key |
WLZGDIHUWDXBGQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



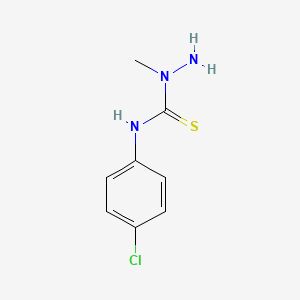
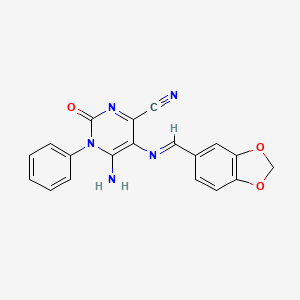

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)
![5-Methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2939522.png)
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)

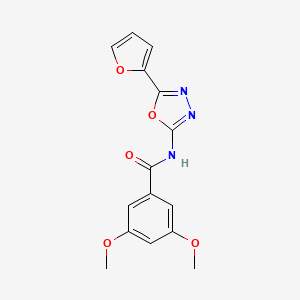
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)
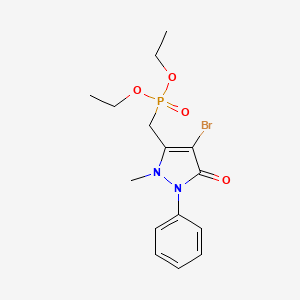
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)
